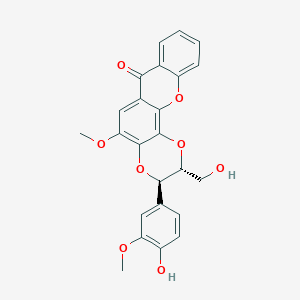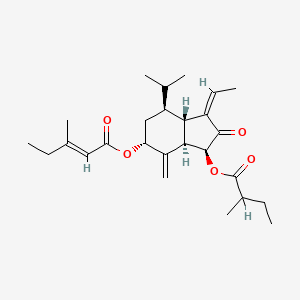
Fatty Acid methyl ester GC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains various fatty acid methyl esters. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in GC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acid methyl esters represented in this mixture include the ester versions of various important essential fatty acids, as well as endogenous fatty acids, including those that serve as precursors in the production of many other lipids. As a more lipophilic form of the free acid, these lipids are often more amenable for the formulation of fatty acid-containing diets and dietary supplements.
Applications De Recherche Scientifique
Comprehensive Analysis of Fatty Acid Mixtures
Gas chromatography combined with field ionization mass spectrometry (FI-MS) is employed for analyzing mixtures of fatty acid methyl esters (FAMEs). This method classifies FAMEs based on carbon numbers, unsaturation degrees, and structural isomers, providing detailed insights into the geometry, position, and structure of unknown FAMEs. It's particularly useful in analyzing fish, canola, biodiesel oils, and standard FAME mixtures, offering a wealth of information in a single run (Hejazi et al., 2009).
Lipid Analysis in Biodiesel/Bioproduct Research
A GC-MS technique for FAME analysis allows distinction between bound and free fatty acids, crucial for understanding and optimizing biosynthetic pathways. This method, involving alkaline methyl esterification and TMS derivatization, can analyze various lipids, including sterols, in algae and crop plants. It also introduces field ionization (GC-FI-MS) for better fatty acid annotation and PUFA determination (Furuhashi et al., 2016).
Characterization of Polyunsaturated Fatty Acids
GC-MS helps in characterizing mixtures of polyunsaturated fatty acids through various derivatives. A method for oxidizing mixtures of polyunsaturated fatty acid methyl esters by osmium tetroxide is outlined, offering an efficient way to separate these compounds chromatographically and determine their complete structure (Dommes et al., 1976).
Unambiguous Characterization of Fatty Acids
GC-MS allows for the accurate identification of both saturated and unsaturated fatty acids and dimethyl acetals from natural mixtures. The use of a polar siloxane column combined with a methyl siloxane packing at the column outlet minimizes leakage and improves thermal stability, aiding in the precise characterization of fatty acids (Myher et al., 1974).
Determination of Fatty Acids in Biological Samples
This method involves the use of GC-MS for the determination of FAMEs in various biological samples, including human plasma. The technique is characterized by its simplicity, rapid analysis, high accuracy, and the ability to handle a large amount of data safely (Fang-ting, 2008).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




